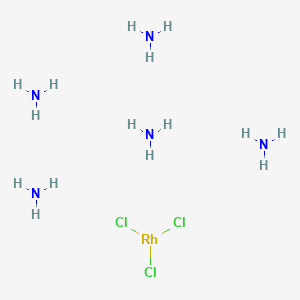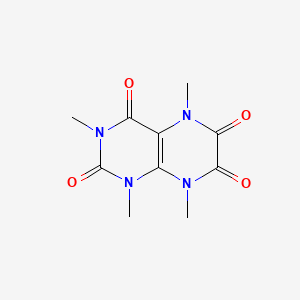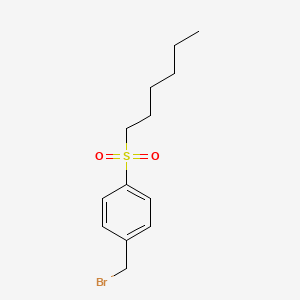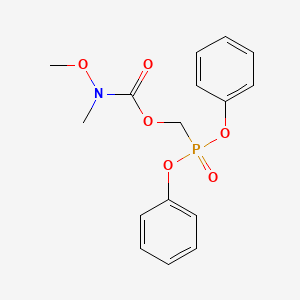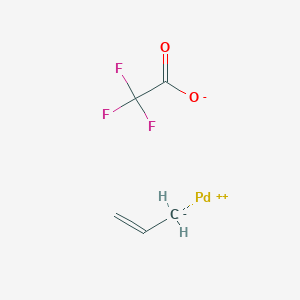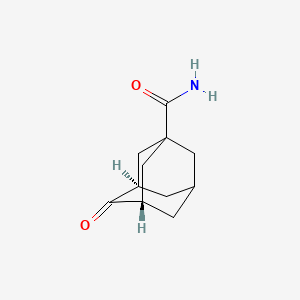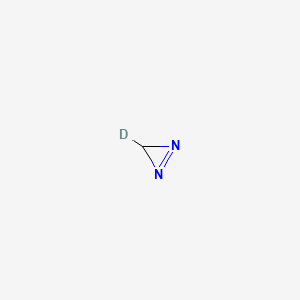![molecular formula C12H4F8N2 B13836175 3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine CAS No. 16583-09-8](/img/structure/B13836175.png)
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine: is a fluorinated aromatic compound characterized by the presence of eight fluorine atoms and two amino groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine typically involves the fluorination of biphenyl derivatives followed by the introduction of amino groups. One common method includes the reaction of octafluorobiphenyl with ammonia or amines under controlled conditions to introduce the amino groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent amination step is carried out in reactors designed to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid and highly fluorinated structure.
Biology: In biological research, it serves as a probe for studying protein-ligand interactions and as a component in the design of fluorinated drugs with enhanced metabolic stability.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals, particularly in the field of oncology, where fluorinated compounds are known for their bioactivity.
Industry: In the industrial sector, it is used in the production of high-performance coatings, lubricants, and electronic materials due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2,2’,3,3’,4,4’,5,5’-Octafluorobiphenyl
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness: 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-diamine stands out due to the presence of both fluorine atoms and amino groups, which confer unique chemical and biological properties. The high degree of fluorination provides exceptional stability and resistance to degradation, while the amino groups enable specific interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
16583-09-8 |
|---|---|
Formule moléculaire |
C12H4F8N2 |
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
2-(2-amino-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C12H4F8N2/c13-3-1(11(21)9(19)7(17)5(3)15)2-4(14)6(16)8(18)10(20)12(2)22/h21-22H2 |
Clé InChI |
TVZSHTHCQWDZNG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)N)C2=C(C(=C(C(=C2F)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)

